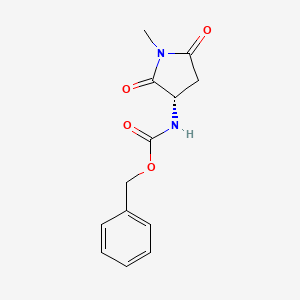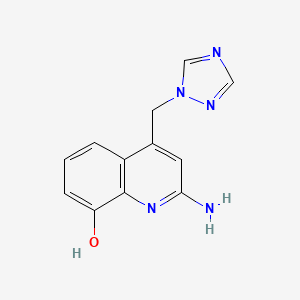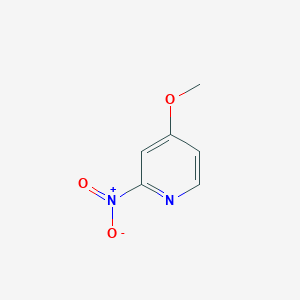
2-Hydroxytridecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxytridecan-3-one is a chemical compound known for its role in quorum sensing, a process of bacterial communication. It is a type of hydroxyketone and is often studied for its involvement in various biological processes, particularly in marine bacteria like Vibrio cholerae .
準備方法
The synthesis of 2-Hydroxytridecan-3-one typically involves the enzyme CqsA, which catalyzes the reaction between (S)-2-aminobutyrate and decanoyl coenzyme A to produce 3-aminotridecan-4-one. This intermediate is then converted to this compound through a series of enzymatic reactions .
化学反応の分析
2-Hydroxytridecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include ketones, alcohols, and substituted hydroxyketones .
科学的研究の応用
2-Hydroxytridecan-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study hydroxyketone reactions and mechanisms.
Industry: It is studied for its potential use in developing biosensors and biofilm inhibitors.
作用機序
The mechanism of action of 2-Hydroxytridecan-3-one involves its role as a quorum sensing signal molecule. It is synthesized by the enzyme CqsA and detected by the receptor CqsS. This interaction regulates gene expression related to biofilm formation, virulence, and other communal behaviors in bacteria . The molecular targets include various genes involved in these processes, and the pathways often involve signal transduction mechanisms .
類似化合物との比較
2-Hydroxytridecan-3-one is similar to other quorum sensing molecules like:
3-Hydroxyundecan-4-one: Another hydroxyketone involved in quorum sensing in different bacterial species.
Compared to these compounds, this compound is unique in its specific role in Vibrio cholerae and its distinct synthesis pathway involving CqsA .
特性
CAS番号 |
62763-34-2 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC名 |
2-hydroxytridecan-3-one |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-13(15)12(2)14/h12,14H,3-11H2,1-2H3 |
InChIキー |
NZRIHHYDYXAJHC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)





![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)



